2-chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide
Overview
Description
2-chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide is a chemical compound with the molecular formula C14H14ClNO2 and a molecular weight of 263.72 g/mol . It is known for its potential therapeutic and environmental applications. The compound features a chloroacetamide group attached to a naphthalen-2-yloxyethyl moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide typically involves the reaction of 2-naphthol with 2-chloroethylamine hydrochloride in the presence of a base, followed by acetylation with acetic anhydride . The reaction conditions often include:
- Solvent: Anhydrous ethanol or methanol
- Temperature: Room temperature to reflux
- Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The naphthalen-2-yloxy moiety can be oxidized to form quinones.
Reduction: The carbonyl group in the acetamide can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Corresponding substituted amides or thioamides.
Oxidation: Naphthoquinones.
Reduction: Ethylamine derivatives.
Scientific Research Applications
2-chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide has been explored for various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The pathways involved may include inhibition of microbial growth or modulation of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(naphthalen-2-yl)acetamide: Similar structure but lacks the ethoxy group.
2-chloro-N-[1-(naphthalen-2-yl)ethyl]acetamide: Similar structure with a different substitution pattern.
Uniqueness
2-chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide is unique due to the presence of the naphthalen-2-yloxyethyl moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-(2-naphthalen-2-yloxyethyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c15-10-14(17)16-7-8-18-13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9H,7-8,10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYGCUMMGCNLNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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